molecular formula C4H2Br2N2O2 B2403706 3,4-dibromo-1H-pyrazole-5-carboxylic acid CAS No. 13745-16-9

3,4-dibromo-1H-pyrazole-5-carboxylic acid

Cat. No.: B2403706
CAS No.: 13745-16-9
M. Wt: 269.88
InChI Key: VUGCSLXZCWWBBY-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by the presence of two bromine atoms and a carboxylic acid group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1H-pyrazole-5-carboxylic acid typically involves the bromination of pyrazole derivatives. One common method includes the reaction of pyrazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where bromine atoms are introduced at the 3 and 4 positions of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium hydroxide, and other nucleophiles are commonly used.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed:

    Substitution Products: Azide derivatives, amines, and other substituted pyrazoles.

    Oxidation Products: Carboxylates and other oxidized derivatives.

    Reduction Products: Alcohols and reduced pyrazole derivatives.

Comparison with Similar Compounds

  • 3,5-Dibromo-1H-pyrazole-4-carboxylic acid
  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1H-pyrazole-5-carboxylic acid

Comparison: 3,4-Dibromo-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of bromine atoms at the 3 and 4 positions, which influences its reactivity and binding properties.

Properties

IUPAC Name

4,5-dibromo-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2N2O2/c5-1-2(4(9)10)7-8-3(1)6/h(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGCSLXZCWWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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